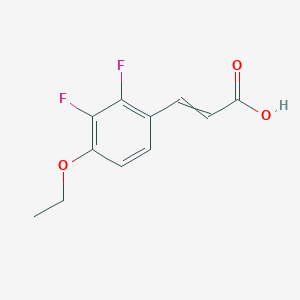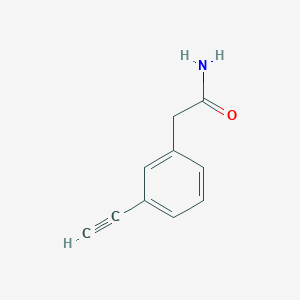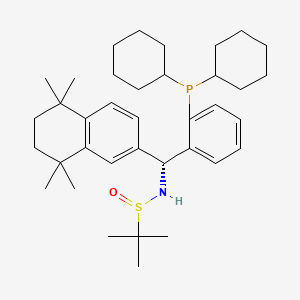
(1-Methyl-4-(methylsulfonyl)piperidin-4-yl)methanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-methanesulfonyl-1-methylpiperidin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2O2S It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-methanesulfonyl-1-methylpiperidin-4-yl)methanamine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonation, using reagents such as methanesulfonyl chloride.
Methylation: The nitrogen atom in the piperidine ring is methylated using methylating agents like methyl iodide.
Formation of the Methanamine Group: The methanamine group is introduced through a reductive amination reaction.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (4-methanesulfonyl-1-methylpiperidin-4-yl)methanamine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
化学反応の分析
Types of Reactions
(4-methanesulfonyl-1-methylpiperidin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
(4-methanesulfonyl-1-methylpiperidin-4-yl)methanamine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving receptor binding and neurotransmitter modulation.
Industrial Applications: It serves as a building block in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of (4-methanesulfonyl-1-methylpiperidin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation can result in therapeutic effects, particularly in the treatment of neurological disorders.
類似化合物との比較
Similar Compounds
- (1-Methylpiperidin-4-yl)methanamine dihydrochloride
- 1-(methylsulfonyl)piperidin-4-amine
- 4-(4-Methylpiperidin-1-yl)aniline
Uniqueness
(4-methanesulfonyl-1-methylpiperidin-4-yl)methanamine dihydrochloride is unique due to the presence of both the methanesulfonyl and methanamine groups, which confer specific chemical and biological properties. These functional groups enhance its reactivity and potential as an intermediate in the synthesis of complex molecules.
特性
分子式 |
C8H20Cl2N2O2S |
|---|---|
分子量 |
279.23 g/mol |
IUPAC名 |
(1-methyl-4-methylsulfonylpiperidin-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H18N2O2S.2ClH/c1-10-5-3-8(7-9,4-6-10)13(2,11)12;;/h3-7,9H2,1-2H3;2*1H |
InChIキー |
RAHZLBQARCGLSL-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)(CN)S(=O)(=O)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


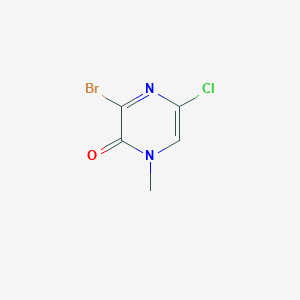
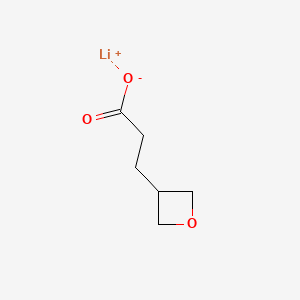
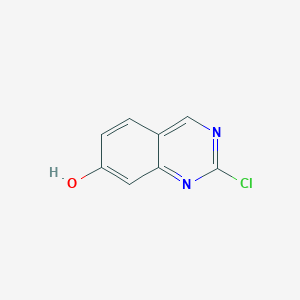

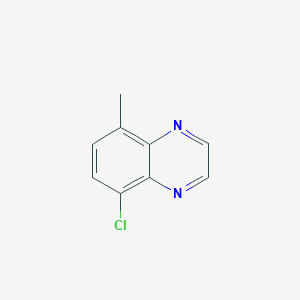
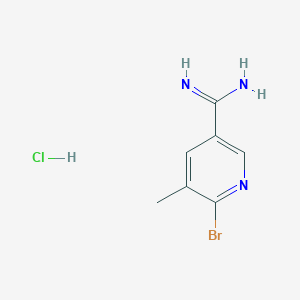
![tert-Butyl 6-iodo-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate](/img/structure/B13658021.png)
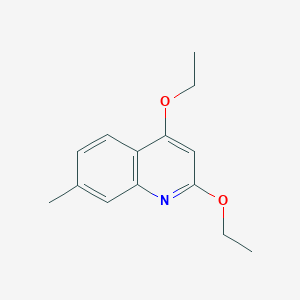
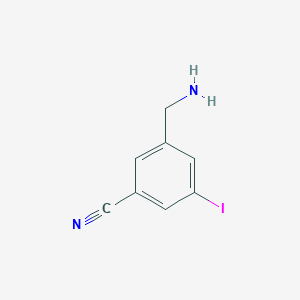
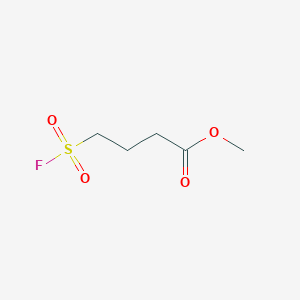
![9-([1,1'-Biphenyl]-2-yl)-9'-([1,1'-biphenyl]-4-yl)-9H,9'H-3,3'-bicarbazole](/img/structure/B13658033.png)
